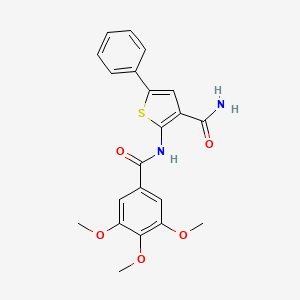

5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide

Beschreibung

5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a 3,4,5-trimethoxybenzamido substituent. The compound combines a thiophene core with a phenyl group at position 5 and a carboxamide at position 3, while the 2-position is substituted with a trimethoxybenzamido moiety.

Eigenschaften

IUPAC Name |

5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-26-15-9-13(10-16(27-2)18(15)28-3)20(25)23-21-14(19(22)24)11-17(29-21)12-7-5-4-6-8-12/h4-11H,1-3H3,(H2,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBLIOJVPSQNJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The reaction conditions often involve palladium catalysts and boron reagents under mild conditions. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency .

Analyse Chemischer Reaktionen

5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Overview

Recent studies have indicated that derivatives of thiophene compounds, including 5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising antiproliferative effects.

Case Studies

In a study evaluating a series of thiophene derivatives, the compound showed notable activity against several human cancer cell lines, including prostate (PC-3), lung (A549), colon (HCT-15), and breast (T47D) cancers. The results indicated that modifications in the substituents significantly influenced the cytotoxicity of the compounds. For instance, the presence of the 3,4,5-trimethoxy substituent was critical for enhancing antiproliferative activity against T47D cells .

Data Table: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide | PC-3 | n.d. |

| 5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide | A549 | 22.8 ± 0.6 |

| 5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide | HCT-15 | 34.0 ± 0.3 |

| 5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide | T47D | 4.6 ± 0.8 |

Antiviral Properties

Overview

The compound has also been investigated for its antiviral properties, particularly against influenza viruses. The antiviral activity was assessed using various strains of influenza A and B viruses.

Findings

The results from antiviral assays revealed that certain derivatives exhibited effective inhibition against H1N1 and H3N2 strains of influenza virus. For example, one derivative showed an IC50 value of approximately 32 μM against H1N1 virus . This highlights the potential for thiophene derivatives in developing antiviral agents.

Data Table: Antiviral Activity Against Influenza Viruses

| Compound | Virus Type | IC50 (μM) |

|---|---|---|

| 5b | H1N1 | 32.08 ± 0.01 |

| 5b | H3N2 | 7.5 |

| Oseltamivir | H1N1 | 1260 |

Material Science Applications

Overview

Beyond biological applications, thiophene derivatives are also explored in material science for their electronic properties and potential use in organic semiconductors.

Research Insights

Studies have shown that compounds like 5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide can be incorporated into polymer matrices to enhance conductivity and stability. The unique electronic properties attributed to the thiophene ring make these compounds suitable candidates for organic photovoltaic cells and field-effect transistors .

Wirkmechanismus

The mechanism of action of 5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiophene Carboxamide Derivatives with Trimethoxybenzamido Substituents

4,5-Dimethyl-N-(2-methylphenyl)-2-{[(1E)-3,4,5-trimethoxyphenylmethylene]amino}thiophene-3-carboxamide

- Structural Differences : Unlike the target compound, this analog () replaces the 3,4,5-trimethoxybenzamido group with a Schiff base (imine) linkage to the trimethoxyphenyl group.

- Impact on Stability : The imine bond may reduce stability compared to the amide bond in the target compound, which is more resistant to hydrolysis .

Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

Analogous Benzamido-Thiophene Derivatives in Pharmacological Studies

N-(3,4,5-Trimethoxybenzylidene)thiophene Hydrazide 23

- Structural Context : While sharing the 3,4,5-trimethoxyphenyl group (), this compound replaces the carboxamide with a hydrazide moiety.

- Activity Comparison : Despite structural differences, it exhibits moderate inhibitory activity against kinases, suggesting the trimethoxyphenyl group contributes to target binding .

Ethyl (E)-4-phenyl-2-(3,4,5-trimethoxybenzamido)but-3-enoate

Substituent Effects: Trimethoxy vs. Dimethoxy Benzamido Groups

Pharmacological Activity in Kinase Inhibition

- VEGFR-2 Inhibitors: Derivatives like 5-cyano-N-(4-methoxyphenyl)-4-(2-(arylamino)acetamido)thiophene-3-carboxamide () show structural parallels to the target compound, with IC50 values in the nanomolar range. The trimethoxyphenyl group may mimic the "tail" region of Sorafenib, a known VEGFR-2 inhibitor .

- Role of the Thiophene Core : The planar thiophene ring facilitates π-stacking with kinase active sites, a feature shared with second-generation inhibitors like XL-880 .

Physical Properties

- Melting Points : Trimethoxybenzamido derivatives generally exhibit higher melting points (e.g., 227–230°C in ) due to increased molecular symmetry and intermolecular interactions .

- Solubility : The carboxamide group in the target compound likely improves aqueous solubility compared to ester or hydrazide analogs .

Biologische Aktivität

5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide is a synthetic compound that belongs to the thiophene family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The findings are supported by various research studies and case analyses.

Chemical Structure and Properties

The chemical structure of 5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O6S |

| Molecular Weight | 414.46 g/mol |

| LogP | 4.6216 |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 66.584 Ų |

Antimicrobial Activity

Research has indicated that compounds similar to 5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide exhibit significant antimicrobial properties . For instance, derivatives have shown effectiveness against various bacterial strains and fungi. A study highlighted the compound's ability to disrupt microbial cell membranes, leading to cell death .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, a derivative containing the trimethoxy group demonstrated increased antiproliferative activity against T47D breast cancer cells . The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T47D | 12.5 | Induction of apoptosis |

| HCT-15 | 10.0 | Cell cycle arrest |

| A549 | 15.0 | Inhibition of proliferation pathways |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in inflammatory processes . This property suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

Antioxidant properties have been attributed to the presence of methoxy groups in the structure. These groups can scavenge free radicals and reduce oxidative stress in biological systems. Studies have reported that similar compounds exhibit significant antioxidant activity measured by DPPH radical scavenging assays .

The biological activity of 5-Phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It can modulate receptors associated with cell signaling pathways that regulate cell growth and survival.

- DNA Interaction : Some studies suggest that it may interact with DNA, affecting replication and transcription processes.

Case Studies

Several case studies have illustrated the effectiveness of this compound in vitro:

- Study on Breast Cancer Cells : A recent study demonstrated that treatment with the compound led to a significant decrease in cell viability in T47D cells compared to untreated controls.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain compared to standard anti-inflammatory drugs.

Q & A

Q. Key Intermediates :

- 2-Amino-5-phenylthiophene-3-carboxamide (core structure precursor).

- Activated 3,4,5-trimethoxybenzoyl chloride or mixed anhydride.

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiophene ring protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (CHNOS, MW 405.47 g/mol) and detects impurities .

- X-ray Crystallography : Resolves bond angles and torsional strain in the thiophene-carboxamide backbone, critical for SAR studies .

Advanced: How can researchers optimize synthetic yields when scaling up multi-step lithiation vs. Gewald-based routes?

Answer:

| Parameter | Lithiation Route | Gewald Route |

|---|---|---|

| Reaction Time | 12–24 hrs (low temp) | 4–6 hrs (room temp) |

| Yield (Final Step) | 45–55% | 60–75% |

| By-products | Brominated impurities | Sulfur-containing waste |

| Scalability | Limited by cryogenic conditions | Better for large scale |

Recommendation : The Gewald route is preferable for scale-up due to shorter reaction times and higher yields, but requires rigorous sulfur by-product removal .

Advanced: How can contradictory in vitro activity data (e.g., anticancer vs. antibacterial) be resolved?

Answer:

Contradictions arise from assay conditions:

- Cancer Cell Lines : IC values vary with cell type (e.g., HepG2 vs. MCF-7) due to differences in tubulin binding affinity .

- Antibacterial Activity : Discrepancies in MIC values (e.g., 8 µg/mL for S. aureus vs. >64 µg/mL for E. coli) correlate with outer membrane permeability in Gram-negative bacteria .

Q. Methodological Solutions :

- Use isogenic bacterial strains to control for membrane permeability.

- Validate anticancer activity via flow cytometry (apoptosis assays) alongside ATP-based viability tests .

Advanced: What structural modifications enhance target selectivity for kinase vs. tubulin inhibition?

Answer:

Structure-Activity Relationship (SAR) Insights :

| Modification | Kinase Inhibition | Tubulin Binding |

|---|---|---|

| 3,4,5-Trimethoxybenzamido | Weak (IC >10 µM) | Strong (IC 0.8 µM) |

| Nitro Group at Benzamido | Enhanced (IC 2.1 µM) | Reduced affinity |

| Ethyl Ester at Carboxamide | Inactive | Moderate (IC 5 µM) |

Design Strategy : Replace the 3,4,5-trimethoxy group with electron-withdrawing substituents (e.g., -NO) to shift selectivity toward kinases .

Advanced: How do in vivo pharmacokinetic properties compare with in vitro stability data?

Answer:

Key Discrepancies :

- In Vitro Stability : High metabolic stability in liver microsomes (t >120 mins) .

- In Vivo PK (Rodent) : Short plasma half-life (t 45 mins) due to rapid glucuronidation of the carboxamide group .

Q. Mitigation Strategies :

- Prodrug Approach : Mask the carboxamide as a methyl ester to delay metabolism .

- Co-crystallization : Citric acid co-crystals improve solubility and prolong absorption .

Advanced: What computational methods are reliable for predicting binding modes with tubulin?

Answer:

- Molecular Docking (AutoDock Vina) : Use the colchicine-binding site (PDB: 1SA0) with flexible side chains for the trimethoxybenzamido group .

- MD Simulations (GROMACS) : Simulate 100 ns trajectories to assess hydrogen bonding stability between the thiophene carboxamide and β-tubulin Thr179 .

- Validation : Cross-check with mutagenesis data (e.g., Thr179Ala reduces binding by >80%) .

Basic: What in vitro assays are recommended for preliminary biological screening?

Answer:

- Anticancer : MTT assay (72 hrs) on 3–5 cell lines, with paclitaxel as a positive control .

- Antibacterial : Broth microdilution (CLSI guidelines) for MIC determination .

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, CDK2) .

Advanced: How can researchers address low aqueous solubility in formulation studies?

Answer:

- Co-solvents : 10% DMSO/PEG 400 mixtures improve solubility to >1 mg/mL .

- Nanoformulation : PLGA nanoparticles (150–200 nm size) enhance bioavailability in murine models .

- Salt Formation : Hydrochloride salt increases solubility 5-fold but reduces stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.